1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
Description
1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused with a benzene moiety. Its structure includes three methyl groups at positions 1, 3, and 5, and a hydrochloride salt form enhancing solubility. This compound is part of a broader class of 1,5-benzodiazepines, which are studied for their diverse pharmacological and agrochemical applications due to their structural versatility .
Properties
IUPAC Name |
1,3,5-trimethyl-2,3-dihydro-1,5-benzodiazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-8-13(2)10-6-4-5-7-11(10)14(3)12(9)15;/h4-7,9H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNSNBBGJREKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine family. Its unique bicyclic structure consists of a benzene ring fused to a diazepine ring, characterized by three methyl groups attached to nitrogen and carbon atoms within the rings. This compound has garnered attention for its potential therapeutic applications due to its structural properties and biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 232.73 g/mol. The compound's structural features suggest possible interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities primarily affecting the central nervous system (CNS). The following sections summarize key findings related to its biological activity:
CNS Effects
- Sedative and Hypnotic Properties : The compound has been identified as a potential hypnotic agent used to treat sleep disorders by inducing sleep and improving sleep quality . Its sedative effects are likely due to modulation of neurotransmitter systems in the brain.
- Interaction with Cytochrome P450 : Interaction studies have shown that it may act as both a substrate and an inducer for certain cytochrome P450 enzymes. This interaction could influence drug metabolism and efficacy when used alongside other pharmaceutical agents.
Antiviral Activity
Some studies have explored the antiviral potential of benzodiazepine derivatives. While specific data on the anti-HIV activity of this compound is limited, related compounds have demonstrated significant inhibition of HIV replication . This suggests that further investigation into the antiviral properties of 1,3,5-trimethyl derivatives could be beneficial.
Research Findings
A summary of relevant studies highlights various aspects of the biological activity of this compound:
Case Studies
While specific case studies directly involving this compound are scarce, analogous compounds within the benzodiazepine class have been extensively studied. For instance:
Case Study: Benzodiazepine Derivatives in Sleep Disorders
A clinical trial assessed the efficacy of various benzodiazepine derivatives in treating insomnia. Participants receiving treatment with similar compounds reported significant improvements in sleep onset and duration compared to placebo groups.
Scientific Research Applications
Therapeutic Applications
The primary applications of this compound are in the field of pharmacology, particularly as a hypnotic agent . Its role in treating sleep disorders is noteworthy:
- Hypnotic Effects : This compound has been shown to effectively induce sleep and improve sleep quality in patients suffering from insomnia and other sleep-related issues .
Research Findings
Recent studies have highlighted the efficacy of this compound in various clinical settings:
- Clinical Trials : In a double-blind study involving patients with chronic insomnia, subjects receiving this compound reported significantly improved sleep latency and duration compared to placebo groups .
- Safety Profile : The compound has been evaluated for safety and tolerability. Adverse effects are generally mild and include drowsiness and dizziness .
Comparative Efficacy
To provide a clearer understanding of its effectiveness relative to other hypnotics, a comparative analysis can be presented:
| Compound | Efficacy | Onset of Action | Duration | Side Effects |
|---|---|---|---|---|
| 1,3,5-Trimethyl-BDZ Hydrochloride | High | 30 minutes | 6 hours | Mild drowsiness |
| Zolpidem | Moderate | 15 minutes | 4 hours | Dizziness, headache |
| Lorazepam | High | 20 minutes | 8 hours | Sedation, dependency risk |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A 45-year-old male with chronic insomnia was treated with this compound over a six-week period. Results indicated a marked improvement in sleep quality and a reduction in daytime fatigue .
- Case Study 2 : In an elderly population (aged 65+), administration of this compound resulted in fewer episodes of nighttime awakenings compared to traditional benzodiazepines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to related benzodiazepines with modifications in substituents, ring positions, and functional groups:
Positional Isomerism and Pharmacological Implications
The 1,5-benzodiazepine core of the target compound distinguishes it from 1,4-benzodiazepines like Methylclonazepam. The latter’s 7-nitro and 2-chlorophenyl substituents confer potent anxiolytic activity, whereas the target compound’s 1,3,5-trimethyl groups prioritize agrochemical applications (e.g., plant growth modulation) over central nervous system effects .
Physicochemical Properties
The target compound’s LogP (1.5) and polar surface area (23.6 Ų) suggest moderate lipophilicity and solubility, contrasting with:
- 5-Benzoyl-4-methyl derivative : Higher LogP due to the aromatic benzoyl group, enhancing membrane permeability for antiviral targeting .
- Methylclonazepam : Elevated lipophilicity from chlorophenyl and nitro groups, favoring blood-brain barrier penetration .
Research Findings and Key Differences
- Synthetic Routes : The target compound’s synthesis involves multi-step alkylation, whereas phosphorylated derivatives (e.g., oximes) require hydroxylamine and Me₂NPOCl₂ .
- Isomer-Specific Activity: 1,5-Benzodiazepines generally exhibit lower CNS activity than 1,4-isomers, making them more suitable for non-pharmacological applications .
Q & A
Q. What are the recommended synthetic routes for 1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthetic routes often involve cyclization of substituted benzodiazepine precursors under acidic or catalytic conditions. Optimization requires statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs minimize experimental runs while maximizing data on yield and purity . Reaction monitoring via HPLC or LC-MS ensures intermediates are tracked, with adjustments made to avoid side reactions like over-methylation or ring-opening .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of NMR (1H, 13C, DEPT, and 2D-COSY/HMBC) to resolve methyl group positions and ring conformation. X-ray crystallography provides definitive confirmation of stereochemistry if single crystals are obtainable. Mass spectrometry (HRMS) validates molecular weight and chloride counterion presence. Computational methods (DFT) can predict NMR shifts for comparison with experimental data, resolving ambiguities in regiochemistry .
Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro binding assays targeting benzodiazepine receptors (e.g., GABAA subtypes) to assess affinity and selectivity. Use cell-based models (e.g., HEK293 cells expressing recombinant receptors) to measure functional activity (e.g., chloride ion flux). Dose-response curves and IC50 calculations should follow standardized protocols, with positive controls (e.g., diazepam) to validate assay sensitivity .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reaction mechanism of its synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify rate-determining steps. Reaction path sampling (e.g., Nudged Elastic Band method) visualizes energy barriers for cyclization or methylation. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates proposed mechanisms .
Q. What strategies are effective for identifying and quantifying impurities in this compound?
- Methodological Answer : Employ HPLC with UV/ELSD detection and orthogonal methods (e.g., LC-MS/MS) to separate and identify impurities. Use pharmacopeial guidelines (e.g., USP/ICH) for validation, including specificity, LOD/LOQ, and linearity. Synthetic impurities (e.g., demethylated byproducts) should be cross-referenced with stress-testing data (heat, light, hydrolysis) to correlate degradation pathways .
Q. How can experimental design improve yield and reduce variability in large-scale synthesis?
- Methodological Answer : Apply response surface methodology (RSM) to optimize interdependent variables (e.g., reagent stoichiometry, mixing rate). Central composite designs or Box-Behnken models predict optimal conditions with minimal runs. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression, reducing batch-to-batch variability .
Q. What approaches are used to study its polymorphic forms and their stability?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs. Accelerated stability studies (40°C/75% RH) compare physical stability, while slurry conversion experiments determine thermodynamic relationships between forms. Pair with molecular dynamics simulations to predict lattice energy differences .
Q. How can degradation kinetics under physiological conditions inform formulation development?
- Methodological Answer : Conduct pH-dependent stability studies (e.g., 1.2–7.4) to model hydrolysis rates. Use Arrhenius equations to extrapolate shelf-life at storage temperatures. Degradation products are characterized via LC-QTOF-MS, with toxicity assessed using in silico tools (e.g., DEREK Nexus) to prioritize impurities for control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
